DMHAPC-Chol

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

C33H58N2O3 |

|---|---|

Molecular Weight |

530.8 g/mol |

IUPAC Name |

[(3S,8S,9S,10R,13R,14S,17R)-10,13-dimethyl-17-[(2R)-6-methylheptan-2-yl]-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] N-[3-(2-hydroxyethylamino)propyl]carbamate |

InChI |

InChI=1S/C33H58N2O3/c1-23(2)8-6-9-24(3)28-12-13-29-27-11-10-25-22-26(38-31(37)35-19-7-18-34-20-21-36)14-16-32(25,4)30(27)15-17-33(28,29)5/h10,23-24,26-30,34,36H,6-9,11-22H2,1-5H3,(H,35,37)/t24-,26+,27+,28-,29+,30+,32+,33-/m1/s1 |

InChI Key |

ZPGAXLXJOCZLCU-FLFWOSPYSA-N |

Isomeric SMILES |

C[C@H](CCCC(C)C)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CC=C4[C@@]3(CC[C@@H](C4)OC(=O)NCCCNCCO)C)C |

Canonical SMILES |

CC(C)CCCC(C)C1CCC2C1(CCC3C2CC=C4C3(CCC(C4)OC(=O)NCCCNCCO)C)C |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to DMHAPC-Chol: A Cationic Cholesterol for Nucleic Acid Delivery

For Researchers, Scientists, and Drug Development Professionals

Abstract

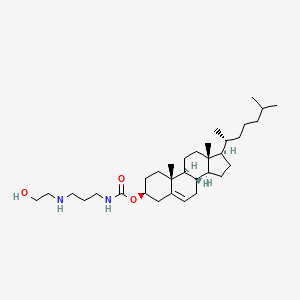

DMHAPC-Chol (Dimethyl Hydroxyethyl Aminopropane Carbamoyl Cholesterol Iodide) is a synthetic cationic cholesterol derivative that has emerged as a promising non-viral vector for the delivery of nucleic acids, including plasmid DNA (pDNA) and small interfering RNA (siRNA). Its unique structure, featuring a cholesterol anchor, a biodegradable carbamoyl linker, and a hydroxyethylated quaternary ammonium headgroup, facilitates the formation of stable lipoplexes with genetic material. These lipoplexes can efficiently transfect a variety of cell types both in vitro and in vivo. This technical guide provides a comprehensive overview of this compound, including its physicochemical properties, synthesis, formulation into liposomes, mechanism of action in gene delivery, and detailed experimental protocols based on key published studies.

Physicochemical Properties of this compound

This compound is characterized by its amphipathic nature, with a hydrophobic cholesterol moiety and a hydrophilic cationic headgroup. This structure is crucial for its function as a gene delivery agent, enabling it to self-assemble into liposomes and interact with negatively charged nucleic acids.

| Property | Value | Reference |

| Chemical Name | 3β-[N-(N',N'-dimethyl hydroxyethyl aminopropane)-carbamoyl] cholesterol iodide | [1] |

| Molecular Formula | C₃₅H₆₃IN₂O₃ | [2] |

| Molecular Weight | 559.90 g/mol | [2] |

| CAS Number | 774598-29-7 | [2] |

| Appearance | White to off-white solid | |

| Solubility | Soluble in organic solvents such as chloroform and methanol. |

Synthesis of this compound

The synthesis of this compound involves a multi-step process that links the cholesterol backbone to the cationic headgroup via a carbamoyl linker. While the full detailed synthesis protocol is proprietary to the original researchers, the general scheme can be inferred from the structure and related literature. The synthesis involves the activation of cholesterol, followed by reaction with a diamine spacer, and subsequent quaternization to introduce the permanent positive charge and the hydroxyethyl group.

Experimental Protocols

Preparation of this compound/DOPE Liposomes

This compound is most effective when formulated with a neutral helper lipid, most commonly 1,2-dioleoyl-sn-glycero-3-phosphoethanolamine (DOPE). DOPE is known to facilitate endosomal escape by promoting the formation of a hexagonal phase within the endosome, a critical step for the release of the nucleic acid cargo into the cytoplasm. The thin-film hydration method is a standard and widely used technique for preparing these liposomes.[3][4]

Materials:

-

This compound

-

DOPE (1,2-dioleoyl-sn-glycero-3-phosphoethanolamine)

-

Chloroform

-

Sterile, RNase-free water or buffer (e.g., HEPES-buffered saline)

-

Round-bottom flask

-

Rotary evaporator

-

Bath sonicator or extruder with polycarbonate membranes (e.g., 100 nm pore size)

Protocol:

-

Lipid Film Formation:

-

Dissolve this compound and DOPE in chloroform in a round-bottom flask at the desired molar ratio (commonly 1:1).[5]

-

The total lipid concentration in the organic solvent is typically in the range of 1-10 mg/mL.[6]

-

Remove the chloroform using a rotary evaporator under reduced pressure to form a thin, uniform lipid film on the inner surface of the flask.

-

Further dry the film under high vacuum for at least 1-2 hours to remove any residual solvent.[6]

-

-

Hydration:

-

Hydrate the lipid film with a sterile, RNase-free aqueous solution (e.g., water, saline, or buffer) by gentle rotation. The volume of the aqueous solution will determine the final lipid concentration.

-

The hydration process is typically carried out above the phase transition temperature of the lipids.

-

-

Vesicle Sizing:

-

To obtain unilamellar vesicles of a defined size, the resulting multilamellar vesicle (MLV) suspension is subjected to sonication or extrusion.[6]

-

Sonication: Place the vial containing the lipid suspension in a bath sonicator and sonicate for 5-15 minutes, or until the suspension becomes clear.[6]

-

Extrusion: Pass the MLV suspension through polycarbonate membranes with a defined pore size (e.g., 100 nm) multiple times (e.g., 10-20 passes) using a mini-extruder. This method generally produces more uniform liposome populations.

-

Lipoplex Formation (this compound/DOPE-Nucleic Acid Complexes)

The formation of lipoplexes is a spontaneous process driven by the electrostatic interaction between the cationic liposomes and the anionic nucleic acids.

Protocol:

-

Dilute the this compound/DOPE liposome suspension to the desired concentration in a suitable buffer (e.g., serum-free cell culture medium or HEPES-buffered saline).

-

Dilute the nucleic acid (pDNA or siRNA) separately in the same buffer.

-

Add the nucleic acid solution to the liposome suspension and mix gently by pipetting. Avoid vigorous vortexing.

-

Incubate the mixture at room temperature for 15-30 minutes to allow for the formation of stable lipoplexes.

The ratio of cationic lipid to nucleic acid is a critical parameter for transfection efficiency and is often expressed as the N/P ratio (the molar ratio of nitrogen atoms in the cationic lipid to phosphate groups in the nucleic acid). The optimal N/P ratio needs to be determined empirically for each cell type and application.

In Vitro Transfection of Adherent Cells

Protocol:

-

Plate cells in a multi-well plate and grow to 70-90% confluency.

-

On the day of transfection, replace the growth medium with fresh, serum-free or serum-containing medium.

-

Add the freshly prepared lipoplexes to the cells dropwise.

-

Gently rock the plate to ensure even distribution of the lipoplexes.

-

Incubate the cells with the lipoplexes for 4-6 hours at 37°C in a CO₂ incubator.[7]

-

After the incubation period, remove the transfection medium and replace it with fresh, complete growth medium.

-

Assay for transgene expression or gene silencing at an appropriate time point (e.g., 24-72 hours post-transfection).

In Vivo Gene Delivery in a Mouse Model

This compound/DOPE lipoplexes have been successfully used for in vivo gene delivery to the lungs via intratracheal injection.

Protocol (adapted from Ding et al., 2008):

-

Prepare this compound/DOPE lipoplexes with the desired plasmid DNA (e.g., encoding a reporter gene like luciferase).

-

Anesthetize the mice according to approved animal care protocols.

-

Administer the lipoplex solution intratracheally.

-

At a predetermined time point (e.g., 24-48 hours) post-administration, sacrifice the animals and harvest the target tissues (e.g., lungs).

-

Homogenize the tissues and perform an assay to quantify reporter gene expression (e.g., luciferase assay).[8][9]

Quantitative Data Summary

The following tables summarize key quantitative data from seminal studies utilizing this compound.

Table 1: In Vitro siRNA Delivery and Gene Silencing

| Cell Lines | Target Gene | siRNA Concentration | % Gene Silencing | Transfection Reagent Comparison | Reference |

| A431, MDA-MB-231 | VEGF | 50 nM | > 90% | Comparable to INTERFERin, better than Lipofectamine 2000 | [5] |

Table 2: In Vivo Gene Delivery to the Lung

| Cationic Lipid | Helper Lipid | Reporter Gene | Relative Luciferase Expression (vs. Naked DNA) | Reference |

| MHAPC* | DOPE | Luciferase | ~60-fold higher | [7] |

*Note: MHAPC is a closely related hydroxyethylated cationic cholesterol derivative also investigated in the study by Ding et al.

Table 3: Cytotoxicity Data

| Cell Line | Liposome Formulation | Lipid Concentration | Cell Viability | Reference |

| B16-F10 | This compound/DOPE | > 20 µM | Cytotoxic | [1] |

Mechanism of Action and Signaling Pathways

The delivery of nucleic acids by this compound/DOPE lipoplexes involves several key steps, which can be visualized in the following workflow diagram.

Caption: Workflow of this compound mediated nucleic acid delivery.

The positively charged lipoplex first binds to the negatively charged cell surface. The complex is then internalized by the cell, primarily through endocytosis. Inside the resulting endosome, the pH decreases, which is thought to protonate the amino groups of DOPE, inducing a conformational change from a bilayer to a hexagonal phase. This disrupts the endosomal membrane, allowing the nucleic acid cargo to escape into the cytoplasm. For siRNA, it then enters the RNA-induced silencing complex (RISC) to mediate mRNA degradation. For plasmid DNA, it must be transported to the nucleus for transcription and subsequent protein expression.

Currently, there is no direct evidence to suggest that this compound itself significantly modulates specific intracellular signaling pathways. Its primary role appears to be that of a structural component for the delivery vehicle. However, the introduction of foreign genetic material can indirectly influence various cellular pathways depending on the nature of the delivered nucleic acid.

Conclusion

This compound is a versatile and efficient cationic lipid for the non-viral delivery of both plasmid DNA and siRNA. Its rational design, incorporating a cholesterol anchor for stability and a hydroxyethylated headgroup for enhanced transfection, makes it a valuable tool for gene therapy research and drug development. The protocols and data presented in this guide provide a solid foundation for researchers and scientists to effectively utilize this compound in their experimental endeavors. Further optimization of liposome formulations and delivery strategies will continue to expand the therapeutic potential of this promising cationic cholesterol.

References

- 1. mdpi.com [mdpi.com]

- 2. This compound Datasheet DC Chemicals [dcchemicals.com]

- 3. Comparative study on preparative methods of DC-Chol/DOPE liposomes and formulation optimization by determining encapsulation efficiency - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. In vitro liposome-mediated DNA transfection of epithelial cell lines using the cationic liposome DC-Chol/DOPE - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. avantiresearch.com [avantiresearch.com]

- 7. Preparation, characterization, and efficient transfection of cationic liposomes and nanomagnetic cationic liposomes - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

An In-depth Technical Guide to DMHAPC-Chol: A Cationic Cholesterol for Nucleic Acid Delivery

For Researchers, Scientists, and Drug Development Professionals

Introduction

DMHAPC-Chol, or Dimethyl Hydroxyethyl Aminopropane Carbamoyl Cholesterol, is a cationic cholesterol derivative that has emerged as a valuable tool in the field of non-viral gene delivery. Its unique chemical structure, incorporating a biodegradable carbamoyl linker and a hydroxyethyl group in its polar head, facilitates the formation of stable lipoplexes with negatively charged nucleic acids such as plasmid DNA (pDNA) and small interfering RNA (siRNA). These lipoplexes are capable of efficiently traversing cellular membranes and delivering their genetic cargo into the cytoplasm, making this compound a promising candidate for applications in gene therapy and RNA interference-based therapeutics. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and experimental applications of this compound.

Chemical Structure and Physicochemical Properties

This compound is characterized by a cholesterol anchor, which provides a rigid and lipophilic domain, and a cationic headgroup responsible for electrostatic interactions with nucleic acids. The carbamoyl linker between these two domains is designed for biodegradability, potentially reducing long-term cellular toxicity.

Table 1: Chemical Identifiers for this compound

| Identifier | Value |

| CAS Number | 794494-38-5[1] |

| Molecular Formula | C₃₅H₆₃N₂O₃⁺ |

| Formula Weight | 559.9 g/mol [1] |

| IUPAC Name | (3β)-cholest-5-en-3-ol 3-[N-[3-[(2-hydroxyethyl)dimethylammonio]propyl]carbamate] |

| SMILES | C--INVALID-LINK--[C@@]1([H])CC[C@@]2([H])[C@]3([H])CC=C4C--INVALID-LINK--(C)CCO)=O">C@@HCC[C@]4(C)[C@@]3([H])CC[C@@]21C[1] |

| InChI Key | ZTGXTDBNSSOEDB-SJTWHRLHSA-O[1] |

Table 2: Physicochemical Properties of this compound

| Property | Value |

| Physical Form | Crystalline solid |

| Solubility | DMF: 10 mg/mLEthanol: 10 mg/mLEthanol:PBS (pH 7.2) (1:6): 0.14 mg/mL[1] |

| Storage Temperature | -20°C |

Experimental Protocols

The primary application of this compound is in the formation of liposomes, often in conjunction with a helper lipid such as 1,2-dioleoyl-sn-glycero-3-phosphoethanolamine (DOPE), for the delivery of nucleic acids. The following protocols are based on established methodologies for the preparation and application of this compound/DOPE lipoplexes.

Synthesis of this compound

Preparation of this compound/DOPE Liposomes

The thin-film hydration method is a common and effective technique for preparing this compound/DOPE liposomes.

Materials:

-

This compound

-

1,2-dioleoyl-sn-glycero-3-phosphoethanolamine (DOPE)

-

Chloroform

-

Nuclease-free water or appropriate buffer (e.g., HEPES-buffered saline)

-

Round-bottom flask

-

Rotary evaporator

-

Bath sonicator or extruder

Protocol:

-

Lipid Film Formation:

-

Dissolve this compound and DOPE in chloroform in a round-bottom flask at the desired molar ratio (e.g., 1:1 or 1:2).

-

Remove the chloroform using a rotary evaporator under reduced pressure to form a thin lipid film on the inner surface of the flask.

-

Further dry the lipid film under vacuum for at least 1 hour to remove any residual solvent.

-

-

Hydration:

-

Hydrate the lipid film with a nuclease-free aqueous buffer by vortexing or gentle agitation. The temperature of the hydration buffer should be above the phase transition temperature of the lipids.

-

-

Vesicle Sizing:

-

To obtain unilamellar vesicles of a defined size, the resulting multilamellar vesicle suspension can be subjected to sonication using a bath sonicator or probe sonicator.

-

Alternatively, for more uniform size distribution, the liposome suspension can be extruded through polycarbonate membranes with a specific pore size (e.g., 100 nm) using a mini-extruder.

-

Formulation of this compound/DOPE-siRNA Lipoplexes

Materials:

-

This compound/DOPE liposome suspension

-

siRNA stock solution

-

Serum-free cell culture medium (e.g., Opti-MEM)

Protocol:

-

Dilute the desired amount of siRNA in serum-free medium in a sterile microcentrifuge tube.

-

In a separate sterile tube, dilute the required amount of this compound/DOPE liposome suspension in serum-free medium. The amount of liposome is typically determined by the desired N/P ratio (the molar ratio of the nitrogen atoms in the cationic lipid to the phosphate groups in the nucleic acid).

-

Add the diluted siRNA solution to the diluted liposome suspension and mix gently by pipetting.

-

Incubate the mixture at room temperature for 15-30 minutes to allow for the formation of lipoplexes.

-

The resulting lipoplex solution is now ready for addition to cells in culture.

Mechanism of Action and Cellular Delivery

The positively charged this compound/DOPE liposomes electrostatically interact with the negatively charged phosphate backbone of siRNA or pDNA, leading to the spontaneous formation of condensed, nanoparticle-sized lipoplexes. These lipoplexes protect the nucleic acids from degradation by nucleases in the extracellular environment and facilitate their uptake into cells.

The cellular uptake of these lipoplexes is thought to occur primarily through endocytosis. Once inside the cell and encapsulated within an endosome, the "proton sponge" effect of the amine groups on this compound and the fusogenic properties of DOPE are believed to facilitate endosomal escape. The influx of protons into the endosome leads to an influx of chloride ions and water, causing osmotic swelling and eventual rupture of the endosomal membrane. This releases the nucleic acid cargo into the cytoplasm where it can engage with the cellular machinery to exert its biological effect (e.g., mRNA degradation in the case of siRNA).

Visualizing the Workflow and Mechanisms

To better illustrate the experimental workflow and the proposed mechanism of cellular uptake, the following diagrams are provided in the DOT language for Graphviz.

Caption: Experimental workflow for siRNA delivery using this compound/DOPE liposomes.

Caption: Proposed mechanism of cellular uptake and siRNA-mediated gene silencing.

Conclusion

This compound stands out as a potent and versatile cationic lipid for the non-viral delivery of nucleic acids. Its well-defined structure, favorable physicochemical properties, and demonstrated efficacy in forming functional lipoplexes make it an attractive tool for researchers in molecular biology, drug delivery, and gene therapy. The detailed protocols and mechanistic insights provided in this guide are intended to facilitate its successful application in the laboratory and contribute to the advancement of nucleic acid-based therapeutics. Further research into optimizing liposome formulations and exploring the in vivo performance of this compound-based delivery systems will be crucial for its translation into clinical applications.

References

An In-depth Technical Guide to the Synthesis of DMHAPC-Cholesterol

For Researchers, Scientists, and Drug Development Professionals

Introduction

3β-[N-(N',N'-dimethylaminoethane)-carbamoyl]cholesterol (DMHAPC-Chol), commonly known as DC-Cholesterol, is a cationic lipid that has garnered significant attention in the field of drug delivery, particularly for gene therapy applications. Its ability to form stable liposomes, often in conjunction with helper lipids like 1,2-dioleoyl-sn-glycero-3-phosphoethanolamine (DOPE), allows for the efficient encapsulation and delivery of nucleic acids such as DNA and siRNA into cells.[1] This technical guide provides a comprehensive overview of the synthesis pathway of this compound, including detailed experimental protocols, quantitative data, and a visual representation of the synthesis process.

Quantitative Data

The following table summarizes the key quantitative data for DMHAPC-Cholesterol and its hydrochloride salt.

| Property | Value (this compound) | Value (this compound·HCl) | Reference(s) |

| Chemical Formula | C₃₂H₅₆N₂O₂ | C₃₂H₅₆N₂O₂ · HCl | [2] |

| Molecular Weight | 500.8 g/mol | 537.3 g/mol | [2][3] |

| CAS Number | 137056-72-5 | 166023-21-8 | [2][3] |

| Melting Point | 105 °C | Not specified | [2] |

| Purity | ≥ 95% (HPLC) | ≥ 95% | [3][4] |

| Appearance | Not specified | Crystalline solid | [3] |

| Solubility | Not specified | DMSO: >5 mg/ml, Methanol: >10 mg/ml | [3] |

Synthesis Pathway

The synthesis of this compound (DC-Cholesterol) can be achieved through various methods. A common and effective pathway involves the reaction of cholesteryl chloroformate with N,N-dimethylethylenediamine. An alternative approach detailed in patent literature avoids the use of phosgene derivatives by reacting cholesterol directly with 1,1'-carbonyldiimidazole and N,N-dimethylethylenediamine. A further patented process describes the reaction of cholesterol with triphosgene and N,N-dimethylethylenediamine.[5]

The following diagram illustrates a common synthesis route from cholesteryl chloroformate.

References

- 1. avantiresearch.com [avantiresearch.com]

- 2. 3-β-[N-(N',N'-Dimethylaminoethane)-carbamoyl]cholesterol | 137056-72-5 | FB29764 [biosynth.com]

- 3. caymanchem.com [caymanchem.com]

- 4. chemimpex.com [chemimpex.com]

- 5. US20070238889A1 - Process for preparing dc-cholesterol - Google Patents [patents.google.com]

The Structure-Activity Relationship of Cationic Lipids in Gene Delivery: A Technical Guide for Researchers

An In-depth Examination of the Core Principles Governing the Efficacy of Cationic Lipids, with a Focus on Analogs of Clinically Relevant Scaffolds.

Introduction

Cationic lipids are indispensable tools in the field of non-viral gene therapy, facilitating the delivery of nucleic acids like plasmid DNA (pDNA) and small interfering RNA (siRNA) into cells. Their amphiphilic nature, characterized by a hydrophilic cationic headgroup and a hydrophobic tail, allows them to self-assemble into liposomes and form complexes, termed lipoplexes, with negatively charged nucleic acids. The efficiency of these lipid-based delivery systems is intrinsically linked to the molecular architecture of the cationic lipid. Understanding the structure-activity relationship (SAR) is therefore paramount for the rational design of novel, more potent, and safer gene delivery vectors. This guide provides a comprehensive overview of the SAR of cationic lipids, with a particular focus on analogs of well-characterized scaffolds such as DOTAP and cholesterol-based lipids, including the family to which DMHAPC-Chol belongs.

Core Components of Cationic Lipids and Their Impact on Transfection Efficiency

The structure of a typical cationic lipid can be dissected into three key domains: the hydrophilic headgroup, the linker, and the hydrophobic anchor. Modifications to any of these components can significantly influence the physicochemical properties of the resulting liposomes and their biological activity.

The Hydrophilic Headgroup: The Engine of Nucleic Acid Binding

The cationic headgroup is responsible for the initial electrostatic interaction with the negatively charged phosphate backbone of nucleic acids. The nature of the cationic charge and the overall structure of the headgroup play a crucial role in the stability of the lipoplex and its subsequent interaction with the cell membrane.

Common headgroups include quaternary ammonium salts and polyamines. The charge density of the headgroup influences the compaction of the nucleic acid and the overall surface charge of the lipoplex, which in turn affects cellular uptake. For instance, lipids with polyamine headgroups can offer a higher charge density and the potential for endosomal buffering, which can facilitate escape from the endosome, a critical step in successful gene delivery.

The Linker: A Bridge Influencing Stability and Biodegradability

The linker connects the hydrophilic headgroup to the hydrophobic anchor. Its chemical nature, length, and flexibility can impact the stability of the cationic lipid and its susceptibility to degradation. Common linker moieties include ethers, esters, and carbamates. Ester-containing linkers are often preferred as they are susceptible to hydrolysis by cellular esterases, leading to the breakdown of the cationic lipid into less toxic components and facilitating the release of the nucleic acid cargo within the cell. The length of the linker can also affect the spacing between the headgroup and the hydrophobic core, which can influence the packing of the lipids in the liposome and the overall morphology of the lipoplex.

The Hydrophobic Anchor: The Foundation for Liposome Formation

The hydrophobic domain, typically composed of one or two hydrocarbon chains or a rigid sterol backbone like cholesterol, drives the self-assembly of the cationic lipids into liposomes. The structure of this domain significantly affects the fluidity and stability of the liposomal membrane.

-

Aliphatic Chains: The length and degree of saturation of the hydrocarbon chains are critical determinants of transfection efficiency. Generally, cationic lipids with shorter (e.g., C14) and unsaturated alkyl chains exhibit higher transfection activity.[1] This is attributed to the increased fluidity of the liposomal membrane, which can promote fusion with the endosomal membrane and facilitate the release of the nucleic acid into the cytoplasm. For example, studies on DOTAP analogs have shown that replacing saturated chains with monounsaturated chains enhances transfection efficiency.[1]

-

Cholesterol Backbone: The rigid, bulky structure of cholesterol provides stability to the liposomal membrane. Cationic lipids derived from cholesterol, such as DC-Chol and by extension this compound, are widely used in gene delivery formulations.[2][3] The cholesterol anchor can influence the packing of the lipids in the liposome and the interaction of the lipoplex with cellular membranes.

Quantitative Structure-Activity Relationship Data

The following tables summarize quantitative data from studies on well-characterized cationic lipids, illustrating the impact of structural modifications on transfection efficiency.

Table 1: Structure-Activity Relationship of DOTAP Analogs

| Cationic Lipid | Hydrophobic Chain Modification | Cell Line | Transfection Efficiency (Relative to DOTAP) | Reference |

| DOTAP | C18:1 (cis) | HeLa | 1.0 | [4] |

| DS(14-yne)TAP | C14 (alkyne) | COS-7 | ~8-fold increase | [4] |

| DS(14-yne)TAP | C14 (alkyne) | Panc-1 | ~40-fold increase | [4] |

Data illustrates the significant impact of modifying the hydrophobic chains of the DOTAP scaffold on transfection efficiency in different cell lines.

Table 2: Influence of Helper Lipid Composition on Transfection Efficiency of DC-Chol Liposomes

| Cationic Lipid Formulation | Molar Ratio (DC-Chol:DOPE) | Nucleic Acid | Transfection Efficiency | Reference |

| DC-Chol/DOPE | 1:1 | siRNA | High | [5] |

| DC-Chol/DOPE | 1:2 | pDNA | High | [5] |

This table highlights that the optimal ratio of the cationic lipid (DC-Chol) to the helper lipid (DOPE) can vary depending on the type of nucleic acid being delivered.

Experimental Protocols

The evaluation of novel cationic lipids for gene delivery involves a series of standardized in vitro assays to determine their transfection efficiency and cytotoxicity.

Protocol 1: In Vitro Transfection Efficiency Assay using a Luciferase Reporter Gene

This protocol describes a common method for quantifying the efficiency of a cationic lipid formulation in delivering a reporter gene (luciferase) to cultured cells.

Materials:

-

Cultured mammalian cells (e.g., HEK293, HeLa)

-

Plasmid DNA encoding firefly luciferase under a suitable promoter (e.g., CMV)

-

Cationic lipid formulation

-

Serum-free cell culture medium (e.g., Opti-MEM)

-

Complete cell culture medium with serum

-

Luciferase Assay Reagent

-

Luminometer

-

96-well cell culture plates

Procedure:

-

Cell Seeding: Seed cells in a 96-well plate at a density that will result in 70-80% confluency on the day of transfection. Incubate overnight at 37°C and 5% CO2.

-

Lipoplex Formation: a. Dilute the plasmid DNA in serum-free medium. b. In a separate tube, dilute the cationic lipid formulation in serum-free medium. c. Combine the diluted DNA and cationic lipid solutions, mix gently, and incubate at room temperature for 15-30 minutes to allow for lipoplex formation.

-

Transfection: a. Remove the culture medium from the cells and replace it with fresh, serum-free medium. b. Add the lipoplex solution to the cells in a drop-wise manner. c. Incubate the cells with the lipoplexes for 4-6 hours at 37°C. d. After the incubation period, replace the transfection medium with complete culture medium.

-

Luciferase Assay: a. 24-48 hours post-transfection, lyse the cells according to the manufacturer's protocol for the luciferase assay kit. b. Add the Luciferase Assay Reagent to the cell lysate. c. Measure the luminescence using a luminometer. The light output is proportional to the amount of expressed luciferase and thus reflects the transfection efficiency.[6][7][8]

Protocol 2: MTT Assay for Cytotoxicity Assessment

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability and proliferation. It is commonly used to evaluate the cytotoxicity of cationic lipid formulations.

Materials:

-

Cultured mammalian cells

-

Cationic lipid formulation

-

Complete cell culture medium

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

-

Microplate reader

-

96-well cell culture plates

Procedure:

-

Cell Seeding and Treatment: a. Seed cells in a 96-well plate and allow them to adhere overnight. b. Treat the cells with various concentrations of the cationic lipid formulation (as lipoplexes or empty liposomes) and incubate for a period that corresponds to the transfection experiment (e.g., 24-48 hours).

-

MTT Incubation: a. After the treatment period, add MTT solution to each well to a final concentration of 0.5 mg/mL. b. Incubate the plate for 2-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.

-

Formazan Solubilization: a. Carefully remove the medium containing MTT. b. Add the solubilization solution to each well to dissolve the formazan crystals.

-

Absorbance Measurement: a. Measure the absorbance of the solubilized formazan at a wavelength of 570 nm using a microplate reader. The absorbance is directly proportional to the number of viable cells.[9][10][11] It is important to note that liposomes themselves can sometimes interfere with the MTT assay, so appropriate controls are necessary.[12][13]

Visualization of Key Processes

The following diagrams, generated using the DOT language, illustrate fundamental concepts in cationic lipid-mediated gene delivery.

Caption: Core components of a cationic lipid molecule.

Caption: Process of lipoplex formation and cellular uptake.

Caption: Logical flow of the structure-activity relationship.

Conclusion

The structure-activity relationship of cationic lipids is a complex but crucial area of study for the advancement of non-viral gene therapy. By systematically modifying the hydrophilic headgroup, linker, and hydrophobic anchor, researchers can fine-tune the physicochemical properties of these delivery vectors to enhance their transfection efficiency while minimizing cytotoxicity. The data on well-established cationic lipids like DOTAP and DC-Chol analogs provide a valuable framework for the rational design of novel and more effective gene carriers. The experimental protocols and conceptual diagrams presented in this guide offer a practical resource for scientists and professionals engaged in the development of next-generation lipid-based gene delivery systems. Continued research in this area will undoubtedly lead to the development of safer and more potent therapies for a wide range of genetic and acquired diseases.

References

- 1. Cationic lipids: molecular structure/ transfection activity relationships and interactions with biomembranes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. New cationic lipid formulations for gene transfer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. DC-Chol/DOPE cationic liposomes: a comparative study of the influence factors on plasmid pDNA and siRNA gene delivery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Transient transfection and luciferase assay [protocols.io]

- 7. bowdish.ca [bowdish.ca]

- 8. Firefly Luciferase-Based Reporter Gene Assay for Investigating Nanoparticle-Mediated Nucleic Acid Delivery | Springer Nature Experiments [experiments.springernature.com]

- 9. MTT assay protocol | Abcam [abcam.com]

- 10. merckmillipore.com [merckmillipore.com]

- 11. MTT (Assay protocol [protocols.io]

- 12. researchgate.net [researchgate.net]

- 13. Liposomes and MTT cell viability assay: an incompatible affair - PubMed [pubmed.ncbi.nlm.nih.gov]

DMHAPC-Chol for In Vitro DNA Plasmid Delivery: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

DMHAPC-Chol, a cationic cholesterol derivative, has emerged as a promising non-viral vector for the delivery of genetic material, such as plasmid DNA, into cells. Its unique structural features, combining a cholesterol backbone with a cationic headgroup, facilitate the formation of liposomes that can efficiently complex with negatively charged DNA. These lipoplexes are designed to traverse the cell membrane and deliver their genetic cargo to the cytoplasm and subsequently the nucleus, enabling gene expression. This technical guide provides an in-depth overview of the core principles, experimental methodologies, and available data related to the use of this compound for in vitro DNA plasmid delivery.

Core Principles and Mechanism of Action

This compound is typically formulated with a neutral helper lipid, most commonly 1,2-dioleoyl-sn-glycero-3-phosphoethanolamine (DOPE), to form cationic liposomes. The positively charged surface of these liposomes electrostatically interacts with the negatively charged phosphate backbone of plasmid DNA, leading to the spontaneous self-assembly of liposome-DNA complexes, or lipoplexes.

The primary mechanism of cellular uptake for cholesterol-based cationic lipoplexes is thought to be endocytosis, with macropinocytosis being a significant pathway.[1] Once internalized, the lipoplex is enclosed within an endosome. For successful transfection, the plasmid DNA must escape the endosome before it fuses with a lysosome, where the DNA would be degraded. The presence of cholesterol and fusogenic lipids like DOPE is believed to play a crucial role in destabilizing the endosomal membrane, facilitating the release of the DNA into the cytoplasm.[1] From the cytoplasm, the plasmid DNA must then be transported to the nucleus for transcription and subsequent protein expression.

Quantitative Data

While this compound is cited for its use in DNA and siRNA delivery, specific quantitative data on its performance characteristics are not extensively available in publicly accessible literature. The following tables provide a template for the types of quantitative data that are crucial for evaluating and comparing transfection reagents. The values presented are illustrative and based on findings for similar cationic cholesterol derivatives like DC-Chol, as direct data for this compound is limited.

Table 1: Physicochemical Properties of Cationic Lipoplexes

| Cationic Lipid Formulation | Molar Ratio (Cationic:Helper) | Particle Size (nm) | Zeta Potential (mV) |

| This compound:DOPE | User Defined | Typically 150-450 | Typically +30 to +60 |

| DC-Chol:DOPE | 1:1 | ~250 | +45 |

| DC-Chol:DOPE | 1:2 | ~300 | +40 |

Note: Particle size and zeta potential are critical parameters that influence the stability and transfection efficiency of lipoplexes. These properties are highly dependent on the specific formulation, including the molar ratio of lipids, the concentration of DNA, and the buffer conditions.

Table 2: In Vitro Transfection Efficiency

| Cell Line | Cationic Lipid Formulation | Transfection Efficiency (%) |

| B16-F10 (Mouse Melanoma) | This compound:DOPE | Data Not Available |

| A549 (Human Lung Carcinoma) | This compound:DOPE | Data Not Available |

| MDA-MB-231 (Human Breast Cancer) | This compound:DOPE | Data Not Available |

| AGS (Human Gastric Adenocarcinoma) | This compound:DOPE | Data Not Available |

| Huh-7 (Human Hepatocellular Carcinoma) | This compound:DOPE | Data Not Available |

Note: Transfection efficiency is often cell-type dependent and should be optimized for each specific cell line. It is typically measured by the expression of a reporter gene (e.g., GFP, luciferase) and quantified as the percentage of fluorescent cells or by measuring enzyme activity.

Table 3: Cytotoxicity Data

| Cell Line | Cationic Lipid Formulation | IC50 (µM) |

| B16-F10 | This compound:DOPE | Data Not Available |

| A549 | This compound:DOPE | Data Not Available |

| MDA-MB-231 | This compound:DOPE | Data Not Available |

Note: Cytotoxicity is a critical consideration for any delivery vector. The half-maximal inhibitory concentration (IC50) is a common measure of a compound's toxicity. It is important to note that this compound has been reported to be cytotoxic to B16-F10 cells at lipid concentrations greater than 20 µM.[2]

Experimental Protocols

The following are detailed methodologies for key experiments involving the use of this compound for in vitro DNA plasmid delivery. These protocols are based on standard techniques for cationic liposome preparation and transfection and should be optimized for specific experimental conditions.

Preparation of this compound:DOPE Liposomes (Lipid Film Hydration Method)

Materials:

-

This compound

-

1,2-dioleoyl-sn-glycero-3-phosphoethanolamine (DOPE)

-

Chloroform

-

Sterile, nuclease-free water or buffer (e.g., HEPES-buffered saline)

-

Round-bottom flask

-

Rotary evaporator

-

Water bath sonicator or extruder

Procedure:

-

Lipid Film Formation: a. Dissolve this compound and DOPE in chloroform in a round-bottom flask at the desired molar ratio (e.g., 1:1 or 1:2). b. Attach the flask to a rotary evaporator and remove the chloroform under reduced pressure. A thin lipid film will form on the wall of the flask. c. Further dry the lipid film under a high vacuum for at least 1 hour to remove any residual solvent.

-

Hydration: a. Hydrate the lipid film by adding a sterile, nuclease-free aqueous solution (e.g., water or buffer) to the flask. The volume will depend on the desired final lipid concentration. b. Gently agitate the flask at a temperature above the phase transition temperature of the lipids until the lipid film is fully suspended, forming multilamellar vesicles (MLVs).

-

Vesicle Sizing: a. To produce small unilamellar vesicles (SUVs) with a more uniform size distribution, sonicate the MLV suspension in a bath sonicator. b. Alternatively, for a more defined size, extrude the MLV suspension through polycarbonate membranes with a specific pore size (e.g., 100 nm or 200 nm) using a mini-extruder.

In Vitro DNA Plasmid Transfection

Materials:

-

This compound:DOPE liposome suspension

-

Plasmid DNA (high purity, endotoxin-free)

-

Serum-free cell culture medium (e.g., Opti-MEM)

-

Complete cell culture medium (with serum)

-

Cells to be transfected (plated in a multi-well plate)

Procedure:

-

Cell Plating: The day before transfection, seed the cells in a multi-well plate at a density that will result in 70-90% confluency at the time of transfection.

-

Lipoplex Formation: a. In a sterile tube, dilute the required amount of plasmid DNA in serum-free medium. b. In a separate sterile tube, dilute the this compound:DOPE liposome suspension in serum-free medium. c. Add the diluted DNA to the diluted liposome suspension and mix gently by pipetting. Do not vortex. d. Incubate the mixture at room temperature for 15-30 minutes to allow for the formation of lipoplexes.

-

Transfection: a. Remove the culture medium from the cells and wash once with sterile phosphate-buffered saline (PBS). b. Add the lipoplex-containing medium to the cells. c. Incubate the cells with the lipoplexes at 37°C in a CO2 incubator for 4-6 hours. d. After the incubation period, remove the transfection medium and replace it with fresh, complete culture medium.

-

Gene Expression Analysis: a. Incubate the cells for 24-72 hours to allow for gene expression. b. Analyze gene expression using an appropriate method, such as fluorescence microscopy for reporter genes like GFP or a luciferase assay for luciferase reporter genes.

Cytotoxicity Assay (MTT Assay)

Materials:

-

Cells plated in a 96-well plate

-

This compound:DOPE lipoplexes at various concentrations

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

DMSO or other formazan solubilizing agent

-

Microplate reader

Procedure:

-

Cell Treatment: a. Seed cells in a 96-well plate and allow them to adhere overnight. b. Treat the cells with a serial dilution of the this compound:DOPE lipoplexes. Include untreated cells as a negative control and cells treated with a known cytotoxic agent as a positive control. c. Incubate the cells for the desired exposure time (e.g., 24 or 48 hours).

-

MTT Incubation: a. Add MTT solution to each well (typically 10% of the culture volume) and incubate for 2-4 hours at 37°C. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.

-

Formazan Solubilization: a. Carefully remove the medium containing MTT. b. Add a solubilizing agent (e.g., DMSO) to each well to dissolve the formazan crystals.

-

Absorbance Measurement: a. Measure the absorbance of the solubilized formazan at a wavelength of approximately 570 nm using a microplate reader. b. Calculate cell viability as a percentage of the untreated control.

Visualizations

Signaling Pathways and Experimental Workflows

References

Cationic Cholesterol DMHAPC-Chol for siRNA Delivery: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Small interfering RNA (siRNA) has emerged as a powerful therapeutic modality, offering the potential to silence disease-causing genes with high specificity. However, the clinical translation of siRNA therapeutics is largely hindered by the challenge of safe and effective intracellular delivery. Cationic lipids, particularly cationic cholesterols, have been extensively investigated as non-viral vectors capable of complexing with negatively charged siRNA and facilitating its entry into cells. This technical guide provides a comprehensive overview of a specific cationic cholesterol, Dimethyl Hydroxyethyl Aminopropane Carbamoyl Cholesterol (DMHAPC-Chol), for siRNA delivery. This compound, when formulated with the helper lipid 1,2-dioleoyl-sn-glycero-3-phosphoethanolamine (DOPE), forms stable lipoplexes that have demonstrated high efficiency in silencing target genes in vitro. This document details the available quantitative data, experimental methodologies, and proposed mechanisms of action to support researchers and drug development professionals in the evaluation and application of this compound for siRNA delivery.

Data Presentation

Table 1: Physicochemical Properties of Cationic Cholesterol-Based Lipoplexes

| Parameter | This compound/DOPE | DC-Chol/DOPE (Reference) |

| Cationic Lipid:Helper Lipid Molar Ratio | 1:1[1] | 1:1 to 1:2[1] |

| Particle Size (nm) | Data not available | ~150 - 300 nm[2] |

| Zeta Potential (mV) | Data not available | +12 to +40 mV[2][3] |

| siRNA Encapsulation Efficiency (%) | Data not available | >90% (method dependent)[4][5] |

Table 2: In Vitro Gene Silencing Efficacy of this compound/DOPE Lipoplexes Targeting VEGF

| Cell Line | Target Gene | siRNA Concentration | Silencing Efficiency (%) | Comparison to Commercial Reagents |

| A431 (Human epidermoid carcinoma) | VEGF | 50 nM | > 90%[1] | Comparable to INTERFERin, superior to Lipofectamine 2000[1] |

| MDA-MB-231 (Human breast cancer) | VEGF | 50 nM | > 90%[1] | Comparable to INTERFERin, superior to Lipofectamine 2000[1] |

Experimental Protocols

Detailed methodologies are crucial for the successful implementation and replication of scientific findings. The following protocols are based on established methods for the preparation and application of cationic liposomes for siRNA delivery and have been adapted to the specifics of the this compound/DOPE system where information is available.

Protocol 1: Preparation of this compound/DOPE Liposomes

This protocol describes the thin-film hydration method for preparing cationic liposomes.

Materials:

-

This compound

-

1,2-dioleoyl-sn-glycero-3-phosphoethanolamine (DOPE)

-

Chloroform

-

Nuclease-free water or buffer (e.g., PBS)

-

Rotary evaporator

-

Bath sonicator or extruder

-

Sterile, nuclease-free vials and syringes

Procedure:

-

Lipid Film Formation:

-

In a round-bottom flask, dissolve this compound and DOPE in chloroform at a 1:1 molar ratio.[1]

-

Attach the flask to a rotary evaporator and rotate it in a water bath at 37-40°C.

-

Apply a vacuum to evaporate the chloroform, resulting in a thin, uniform lipid film on the inner surface of the flask.

-

Continue to apply the vacuum for at least 1 hour after the film appears dry to ensure complete removal of the solvent.

-

-

Hydration:

-

Hydrate the lipid film with a pre-warmed (37-40°C) nuclease-free aqueous buffer (e.g., PBS) to the desired final lipid concentration (e.g., 1-2 mg/mL).

-

Vortex the flask for several minutes to facilitate the formation of multilamellar vesicles (MLVs).

-

-

Size Reduction:

-

To obtain small unilamellar vesicles (SUVs), sonicate the MLV suspension in a bath sonicator until the solution becomes clear.

-

Alternatively, for more uniform size distribution, use a mini-extruder with polycarbonate membranes of a defined pore size (e.g., 100 nm). Pass the MLV suspension through the extruder 10-20 times.

-

-

Sterilization and Storage:

-

Sterilize the liposome solution by passing it through a 0.22 µm syringe filter.

-

Store the liposomes at 4°C in a sterile, sealed vial.

-

Protocol 2: Determination of siRNA Encapsulation Efficiency

The RiboGreen assay is a common method to quantify the amount of siRNA encapsulated within liposomes.

Materials:

-

This compound/DOPE-siRNA lipoplexes

-

Nuclease-free TE buffer (10 mM Tris-HCl, 1 mM EDTA, pH 7.5)

-

Quant-iT™ RiboGreen® reagent

-

Triton X-100 (10% solution)

-

Fluorometer or plate reader with appropriate filters

Procedure:

-

Prepare a Standard Curve:

-

Prepare a series of known concentrations of the free siRNA in TE buffer.

-

Add the RiboGreen reagent to each standard and measure the fluorescence.

-

Plot the fluorescence intensity against the siRNA concentration to generate a standard curve.

-

-

Measure Encapsulated siRNA:

-

Dilute an aliquot of the lipoplex solution in TE buffer.

-

Divide the diluted sample into two aliquots.

-

To one aliquot, add Triton X-100 to a final concentration of 1% to lyse the liposomes and release the encapsulated siRNA. Incubate for 10-15 minutes at room temperature.

-

Add the RiboGreen reagent to both the lysed and unlysed samples.

-

Measure the fluorescence of both samples.

-

-

Calculate Encapsulation Efficiency:

-

Fluorescence from the unlysed sample represents the unencapsulated (free) siRNA.

-

Fluorescence from the lysed sample represents the total siRNA.

-

Encapsulation Efficiency (%) = [(Total siRNA fluorescence - Free siRNA fluorescence) / Total siRNA fluorescence] x 100.

-

Protocol 3: In Vitro Transfection of A431 Cells with VEGF siRNA

This protocol outlines the steps for delivering VEGF siRNA to A431 cells using this compound/DOPE lipoplexes.

Materials:

-

A431 cells

-

Complete growth medium (e.g., DMEM with 10% FBS)

-

Opti-MEM® I Reduced Serum Medium

-

VEGF-targeting siRNA and a non-targeting control siRNA

-

This compound/DOPE liposomes

-

Sterile microcentrifuge tubes and cell culture plates

Procedure:

-

Cell Seeding:

-

The day before transfection, seed A431 cells in a 24-well plate at a density that will result in 70-80% confluency at the time of transfection.

-

-

Lipoplex Formation:

-

For each well, dilute the desired amount of siRNA (to a final concentration of 50 nM) in Opti-MEM®.

-

In a separate tube, dilute the required amount of this compound/DOPE liposomes in Opti-MEM®. The optimal lipid-to-siRNA ratio should be determined empirically, but a charge ratio (N/P) of 2:1 to 5:1 is a common starting point.

-

Add the diluted siRNA to the diluted liposomes, mix gently by pipetting, and incubate at room temperature for 20-30 minutes to allow for lipoplex formation.

-

-

Transfection:

-

Remove the growth medium from the cells and wash once with PBS.

-

Add the lipoplex solution to the cells.

-

Incubate the cells with the lipoplexes for 4-6 hours at 37°C in a CO2 incubator.

-

After the incubation, remove the transfection medium and replace it with fresh, complete growth medium.

-

-

Gene Silencing Analysis:

-

Incubate the cells for 24-72 hours post-transfection.

-

Harvest the cells for analysis of VEGF mRNA levels by RT-qPCR or VEGF protein levels by ELISA or Western blot.

-

Mandatory Visualizations

The following diagrams illustrate key concepts and workflows related to the use of this compound for siRNA delivery.

Conclusion

This compound, in combination with DOPE, presents a promising cationic lipid formulation for the in vitro delivery of siRNA. The available data demonstrates its high efficacy in silencing the VEGF gene in relevant cancer cell lines, outperforming some commercially available transfection reagents. While a comprehensive physicochemical characterization of this compound/DOPE lipoplexes is yet to be fully elucidated in publicly accessible literature, the provided protocols and mechanistic insights, based on established principles of cationic lipid-based delivery, offer a solid foundation for researchers to explore its potential. Further studies to characterize the particle size, zeta potential, and encapsulation efficiency, as well as in vivo investigations into its biodistribution, efficacy, and toxicity, are warranted to fully assess the therapeutic potential of this cationic cholesterol for siRNA-based therapies.

References

- 1. DC-Chol/DOPE cationic liposomes: a comparative study of the influence factors on plasmid pDNA and siRNA gene delivery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Predicting zeta potential of liposomes from their structure: A nano-QSPR model for DOPE, DC-Chol, DOTAP, and EPC formulations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. T14diLys/DOPE Liposomes: An Innovative Option for siRNA-Based Gene Knockdown? [mdpi.com]

- 5. Enhanced endosomal/lysosomal escape by distearoyl phosphoethanolamine-polycarboxybetaine lipid for systemic delivery of siRNA - PubMed [pubmed.ncbi.nlm.nih.gov]

Biodegradability of DMHAPC-Chol Based Liposomes: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Liposomes formulated with the cationic lipid 1,2-dimyristoyl-3-hydroxyethylaminopropyl-N-carbamoyl-cholesterol (DMHAPC-Chol) represent a promising platform for drug and gene delivery. A critical aspect of their clinical translation is their biocompatibility and biodegradability. This technical guide provides an in-depth analysis of the biodegradability of this compound based liposomes, drawing upon existing knowledge of cationic lipid degradation, carbamate chemistry, and liposome stability. While direct experimental data on the complete biodegradation profile of this compound is limited in publicly available literature, this guide synthesizes analogous data and established principles to project a likely degradation pathway and outlines the experimental protocols necessary to validate these predictions.

Introduction to this compound Liposomes

This compound is a cationic lipid that incorporates a cholesterol anchor, a carbamoyl linker, and a hydrophilic headgroup.[1] This structure is designed to facilitate the formation of stable liposomes that can efficiently encapsulate and deliver therapeutic payloads. The inclusion of cholesterol is known to enhance the stability of liposomal formulations by modulating membrane fluidity and reducing permeability.[2][3][4] The cationic nature of this compound promotes interaction with negatively charged cell membranes, a key feature for cellular uptake.[4] A crucial design element of this compound is its biodegradable carbamoyl linker, intended to ensure the lipid's eventual breakdown and clearance from the body, thereby minimizing potential long-term toxicity.[1]

Proposed Biodegradation Pathway of this compound

The biodegradation of this compound is anticipated to occur primarily through the hydrolysis of its carbamoyl and ester linkages. Carbamate bonds, while generally stable at neutral pH, are susceptible to enzymatic and acidic hydrolysis.[2] Within the cellular environment, particularly in the acidic compartments of endosomes and lysosomes, the carbamate linkage in this compound is expected to undergo cleavage.

dot

Caption: Proposed biodegradation pathway of this compound liposomes.

The hydrolysis of the carbamate bond would likely be catalyzed by various endogenous enzymes, such as esterases and proteases, which have been shown to cleave carbamate linkages in other compounds.[1] This enzymatic action, coupled with the low pH environment of intracellular compartments, would lead to the breakdown of this compound into its constituent components: 1,2-dimyristoyl-sn-glycerol, hydroxyethylamine, cholesterol, and carbon dioxide. These resulting molecules are generally considered biocompatible and can be further metabolized or cleared from the body through established pathways.

Quantitative Data on Liposome Stability

| Parameter | Effect of Cholesterol Inclusion | Reference |

| Membrane Fluidity | Decreases membrane fluidity, leading to a more ordered and rigid bilayer structure. | [2][3] |

| Permeability | Reduces the permeability of the liposomal membrane to encapsulated contents. | [3] |

| Drug Retention | Improves the retention of encapsulated drugs within the liposome. | [2] |

| Plasma Stability | Increases stability in the presence of plasma proteins, reducing premature drug release. | [2] |

| In Vivo Circulation Time | Can prolong the circulation half-life of liposomes by reducing uptake by the mononuclear phagocyte system. | [5] |

Experimental Protocols for Assessing Biodegradability

To rigorously assess the biodegradability of this compound based liposomes, a combination of in vitro and in vivo experimental protocols should be employed.

In Vitro Degradation Assay

This assay aims to simulate the enzymatic and pH conditions that liposomes would encounter within a cell.

Objective: To determine the rate and extent of this compound degradation in the presence of relevant enzymes and at acidic pH.

Methodology:

-

Liposome Preparation: Prepare this compound based liposomes encapsulating a fluorescent marker (e.g., calcein) to monitor liposome integrity.

-

Incubation Conditions: Incubate the liposomes in buffers at physiological pH (7.4) and acidic pH (e.g., 5.5) to mimic endosomal conditions.

-

Enzyme Treatment: To separate aliquots of the liposome suspension, add relevant enzymes such as esterases (e.g., porcine liver esterase) or lysosomal extracts.

-

Sample Analysis: At various time points, measure the release of the fluorescent marker using fluorescence spectroscopy. This indicates liposome leakage due to degradation.

-

Lipid Analysis: Analyze the lipid composition of the samples over time using techniques like High-Performance Liquid Chromatography (HPLC) or Mass Spectrometry (MS) to identify and quantify the degradation products of this compound.[6]

dot

Caption: Workflow for in vitro degradation assay of this compound liposomes.

Cell-Based Uptake and Trafficking Studies

These studies provide insight into the intracellular fate of the liposomes.

Objective: To visualize the cellular uptake and localization of this compound liposomes.

Methodology:

-

Fluorescent Labeling: Label the this compound liposomes with a fluorescent dye (e.g., Rhodamine-PE).

-

Cell Culture: Incubate the labeled liposomes with a relevant cell line (e.g., hepatocytes, macrophages).

-

Confocal Microscopy: At different time points, visualize the intracellular localization of the liposomes using confocal fluorescence microscopy. Co-staining with markers for endosomes (e.g., EEA1) and lysosomes (e.g., LAMP1) can reveal the trafficking pathway.

-

Flow Cytometry: Quantify the cellular uptake of the liposomes using flow cytometry.

In Vivo Biodistribution and Clearance Studies

Animal models are essential for understanding the whole-body distribution and clearance of the liposomes.

Objective: To determine the pharmacokinetic profile and organ distribution of this compound liposomes in vivo.

Methodology:

-

Radiolabeling: Label the liposomes with a gamma-emitting radionuclide (e.g., Technetium-99m) or a long-lived radioisotope (e.g., Tritium).

-

Animal Administration: Administer the radiolabeled liposomes to laboratory animals (e.g., mice or rats) via intravenous injection.

-

Blood Sampling: Collect blood samples at various time points to determine the circulation half-life of the liposomes.

-

Organ Biodistribution: At the end of the study, harvest major organs (liver, spleen, lungs, kidneys, etc.) and measure the radioactivity in each organ to determine the biodistribution profile.

-

Excretion Analysis: Collect urine and feces to quantify the excretion of the radiolabel and its metabolites.

dot

References

- 1. Fate of cationic liposomes and their complex with oligonucleotide in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Novel gemini cationic lipids with carbamate groups for gene delivery - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. A review on cationic lipids with different linkers for gene delivery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. academicjournals.org [academicjournals.org]

- 6. Identification of forced degradation products of tamsulosin using liquid chromatography/electrospray ionization tandem mass spectrometry. | Semantic Scholar [semanticscholar.org]

Methodological & Application

Application Notes and Protocols for DMHAPC-Chol Liposome Formulation

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for the formulation of cationic liposomes using DMHAPC-Chol (N,N-dimethyl-N-(2-hydroxyethyl)ammonium propane-carbamoyl-cholesterol). As specific literature detailing this compound liposome formulation is limited, this protocol is based on the well-established formulation of liposomes using the structurally similar cationic lipid, DC-Chol (3β-[N-(N',N'-dimethylaminoethane)-carbamoyl]cholesterol), in combination with the helper lipid DOPE (1,2-dioleoyl-sn-glycero-3-phosphoethanolamine). This combination is widely used for the delivery of nucleic acids such as plasmid DNA and siRNA.

Introduction

Cationic liposomes are effective non-viral vectors for gene delivery. Their positively charged surface facilitates interaction with negatively charged nucleic acids and cell membranes, promoting cellular uptake. This compound is a cationic cholesterol derivative designed for this purpose. When formulated with a helper lipid like DOPE, which aids in endosomal escape, these liposomes can efficiently deliver their cargo into the cytoplasm of target cells. This document outlines the thin-film hydration method, a common and reproducible technique for preparing this compound/DOPE liposomes.

Experimental Protocols

Materials and Equipment

-

Lipids:

-

This compound (or DC-Chol as a substitute)

-

DOPE (1,2-dioleoyl-sn-glycero-3-phosphoethanolamine)

-

-

Solvents:

-

Chloroform or a chloroform:methanol mixture (e.g., 2:1 v/v)

-

-

Hydration Buffer:

-

Nuclease-free water, phosphate-buffered saline (PBS), or HEPES-buffered saline (HBS)

-

-

Equipment:

-

Round-bottom flask

-

Rotary evaporator

-

Water bath

-

Nitrogen or Argon gas stream

-

Vacuum pump

-

Bath sonicator or probe sonicator

-

Extruder with polycarbonate membranes (e.g., 100 nm pore size)

-

Dynamic Light Scattering (DLS) instrument for size and zeta potential measurement

-

Thin-Film Hydration Protocol

This protocol describes the preparation of this compound/DOPE liposomes using the thin-film hydration method, followed by sonication and extrusion for size homogenization.

Step 1: Lipid Film Preparation

-

In a round-bottom flask, dissolve the desired amounts of this compound and DOPE in chloroform or a chloroform:methanol mixture. Common molar ratios of cationic lipid to helper lipid range from 1:1 to 1:2.

-

Attach the flask to a rotary evaporator.

-

Immerse the flask in a water bath set to a temperature above the transition temperature of the lipids (typically 37-40°C).

-

Rotate the flask and apply a vacuum to evaporate the organic solvent, resulting in a thin, uniform lipid film on the inner surface of the flask.

-

To ensure complete removal of residual solvent, further dry the lipid film under a stream of nitrogen or argon gas, followed by desiccation under high vacuum for at least 1-2 hours.

Step 2: Hydration of the Lipid Film

-

Pre-warm the desired aqueous hydration buffer to a temperature above the lipid transition temperature.

-

Add the warm buffer to the flask containing the dry lipid film. The volume of the buffer will determine the final lipid concentration.

-

Hydrate the lipid film by rotating the flask in the water bath (without vacuum) for 30-60 minutes. This process allows the lipid film to swell and form multilamellar vesicles (MLVs).

Step 3: Size Reduction and Homogenization

-

Sonication: To break down the large MLVs into smaller vesicles, sonicate the lipid suspension.

-

Bath sonication: Place the flask in a bath sonicator for 5-15 minutes, or until the suspension becomes less turbid.

-

Probe sonication: Use a probe sonicator for short bursts of energy, keeping the sample on ice to prevent overheating and lipid degradation.

-

-

Extrusion: For a more uniform size distribution, subject the liposome suspension to extrusion.

-

Assemble the extruder with a polycarbonate membrane of the desired pore size (e.g., 100 nm).

-

Pass the liposome suspension through the extruder multiple times (typically 11-21 passes) to obtain unilamellar vesicles (LUVs) with a defined size.

-

Characterization of Liposomes

The physicochemical properties of the formulated liposomes should be characterized to ensure quality and reproducibility.

-

Particle Size and Polydispersity Index (PDI): Measured by Dynamic Light Scattering (DLS). The PDI indicates the homogeneity of the vesicle size distribution.

-

Zeta Potential: Also measured by DLS, this indicates the surface charge of the liposomes, which is crucial for their interaction with nucleic acids and cell membranes.

-

Encapsulation Efficiency: This can be determined by separating the encapsulated cargo from the unencapsulated material (e.g., by size exclusion chromatography or centrifugation) and quantifying the amount of encapsulated substance (e.g., using a fluorescent dye or UV-Vis spectroscopy).

Data Presentation

The following tables summarize the expected physicochemical properties of cationic liposomes formulated with DC-Chol and DOPE at different molar ratios, prepared by the thin-film hydration method. These values can serve as a benchmark for the formulation of this compound/DOPE liposomes.

Table 1: Physicochemical Properties of DC-Chol/DOPE Liposomes at Various Molar Ratios

| DC-Chol:DOPE Molar Ratio | Average Particle Size (nm) | Polydispersity Index (PDI) | Zeta Potential (mV) | Reference |

| 1:1 | 130 - 150 | ~0.2 - 0.3 | +40 to +60 | [1][2] |

| 1:2 | 130 - 150 | ~0.2 - 0.3 | +30 to +50 | [1] |

| 3:2 | ~200 | ~0.3 | Not specified | [3] |

Note: Particle size and PDI are highly dependent on the sonication and extrusion parameters used.

Table 2: Influence of Preparation Method on DC-Chol/DOPE Liposome Characteristics

| Preparation Method | Average Particle Size (nm) | Zeta Potential (mV) | Notes | Reference |

| Thin-Film Hydration | 195.3 ± 9.8 | 50.1 ± 3.2 | Good quality and stability | [3][4] |

| Reverse Phase Evaporation | 250.7 ± 12.1 | 45.3 ± 2.8 | Larger particle size | [3][4] |

| Ethanol Injection | 289.4 ± 15.6 | 42.1 ± 2.5 | Larger particle size | [3][4] |

Visualization of Workflow and Cellular Uptake Pathway

Experimental Workflow

The following diagram illustrates the key steps in the thin-film hydration method for liposome formulation.

References

- 1. DC-Chol/DOPE cationic liposomes: a comparative study of the influence factors on plasmid pDNA and siRNA gene delivery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. 2024.sci-hub.st [2024.sci-hub.st]

- 4. Comparative study on preparative methods of DC-Chol/DOPE liposomes and formulation optimization by determining encapsulation efficiency - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols for DMHAPC-Chol and DOPE-Mediated Transfection

For Researchers, Scientists, and Drug Development Professionals

Introduction

The delivery of nucleic acids into cells is a cornerstone of modern molecular biology and a critical component in the development of gene therapies and RNA-based therapeutics. Cationic liposomes, composed of a positively charged lipid and a neutral "helper" lipid, are a widely used non-viral vector for this purpose. This document provides detailed application notes and protocols for the use of a specific cationic cholesterol derivative, Dimethyl Hydroxyethyl Aminopropane Carbamoyl Cholesterol (DMHAPC-Chol), in combination with the helper lipid 1,2-dioleoyl-sn-glycero-3-phosphoethanolamine (DOPE) for the efficient transfection of both plasmid DNA (pDNA) and small interfering RNA (siRNA).

This compound is a biodegradable cationic lipid featuring a hydroxyethyl group in its polar head moiety, which has been shown to contribute to high transfection efficiency. When formulated with DOPE, a fusogenic lipid that facilitates endosomal escape, it forms effective lipoplexes for delivering nucleic acid cargo into the cytoplasm. The molar ratio of this compound to DOPE is a critical parameter influencing the physicochemical properties and biological activity of the resulting liposomes.

Data Presentation

The following tables summarize quantitative data on the use of this compound:DOPE liposomes for nucleic acid delivery, compiled from key research articles.

Table 1: Optimal Molar Ratios and Transfection Efficiency of this compound:DOPE Liposomes

| Nucleic Acid | Cell Line(s) | Optimal this compound:DOPE Molar Ratio | Transfection Efficiency | Reference |

| Plasmid DNA | B16-F10 (mouse melanoma) | 1:1 | Efficient delivery of reporter genes | Percot et al., 2004 |

| siRNA (VEGF) | A431 (human epidermoid carcinoma), MDA-MB-231 (human breast adenocarcinoma) | 1:1 | >90% silencing of VEGF expression with 50 nM siRNA | Briane et al., 2012 |

Table 2: Cytotoxicity of this compound:DOPE Liposomes

| Cell Line | This compound:DOPE Molar Ratio | Measurement | Results | Reference |

| B16-F10 | 1:1 | MTT Assay | Weak cytotoxicity observed | Percot et al., 2004 |

| A431, MDA-MB-231 | 1:1 | Not specified | Less cytotoxic than Lipofectamine 2000 | Briane et al., 2012 |

Experimental Protocols

This section provides detailed methodologies for the preparation of this compound:DOPE liposomes and their use in transfection experiments, based on published literature.

Protocol 1: Preparation of this compound:DOPE Cationic Liposomes (1:1 Molar Ratio)

Materials:

-

Dimethyl Hydroxyethyl Aminopropane Carbamoyl Cholesterol (this compound)

-

1,2-dioleoyl-sn-glycero-3-phosphoethanolamine (DOPE)

-

Chloroform

-

Sterile, nuclease-free water or appropriate buffer (e.g., HEPES-buffered saline)

-

Round-bottom flask

-

Rotary evaporator

-

Bath sonicator or probe sonicator

-

Extruder with polycarbonate membranes (optional)

Procedure:

-

Lipid Film Hydration Method:

-

Dissolve this compound and DOPE in chloroform in a round-bottom flask at a 1:1 molar ratio.

-

Create a thin lipid film by evaporating the chloroform using a rotary evaporator under reduced pressure.

-

Further dry the lipid film under a high vacuum for at least 1 hour to remove any residual solvent.

-

Hydrate the lipid film with sterile, nuclease-free water or a suitable buffer by vortexing or gentle agitation. The final total lipid concentration should be determined based on the experimental requirements (e.g., 1-2 mg/mL).

-

To create small unilamellar vesicles (SUVs), sonicate the resulting multilamellar vesicle (MLV) suspension. This can be done using a bath sonicator until the suspension becomes clear, or with a probe sonicator for short bursts on ice to avoid overheating.

-

(Optional) For a more uniform size distribution, the liposome suspension can be extruded through polycarbonate membranes with a defined pore size (e.g., 100 nm).

-

Protocol 2: Transfection of Plasmid DNA using this compound:DOPE Liposomes

Materials:

-

This compound:DOPE (1:1) liposome suspension

-

Plasmid DNA of interest

-

Cell line to be transfected (e.g., B16-F10)

-

Complete cell culture medium (with serum)

-

Serum-free cell culture medium (e.g., Opti-MEM)

-

Multi-well cell culture plates

Procedure:

-

Cell Seeding: The day before transfection, seed the cells in a multi-well plate at a density that will result in 70-90% confluency at the time of transfection.

-

Lipoplex Formation:

-

For each well to be transfected, dilute the required amount of plasmid DNA in serum-free medium.

-

In a separate tube, dilute the required amount of this compound:DOPE liposome suspension in serum-free medium. The optimal lipid-to-DNA ratio (w/w or charge ratio) should be empirically determined, but a starting point can be a charge ratio of 2:1 (+/-).

-

Add the diluted DNA solution to the diluted liposome suspension and mix gently by pipetting. Do not vortex.

-

Incubate the mixture at room temperature for 15-30 minutes to allow for the formation of lipoplexes.

-

-

Transfection:

-

Remove the growth medium from the cells and wash once with sterile phosphate-buffered saline (PBS).

-

Add the lipoplex-containing medium to the cells.

-

Incubate the cells with the lipoplexes for 4-6 hours at 37°C in a CO2 incubator.

-

After the incubation period, add complete growth medium (containing serum) to the wells. Alternatively, the transfection medium can be removed and replaced with fresh complete medium.

-

-

Post-Transfection Analysis:

-

Incubate the cells for 24-72 hours post-transfection.

-

Analyze gene expression using appropriate methods, such as reporter gene assays (e.g., luciferase, β-galactosidase), fluorescence microscopy (for fluorescent proteins), or quantitative PCR.

-

Protocol 3: Transfection of siRNA using this compound:DOPE Liposomes

Materials:

-

This compound:DOPE (1:1) liposome suspension

-

siRNA targeting the gene of interest

-

Scrambled or non-targeting siRNA (as a negative control)

-

Cell lines to be transfected (e.g., A431, MDA-MB-231)

-

Complete cell culture medium

-

Serum-free cell culture medium

Procedure:

-

Cell Seeding: Seed cells as described in Protocol 2.

-

Lipoplex Formation:

-

Dilute the siRNA (e.g., to a final concentration of 50 nM in the well) in serum-free medium.

-

In a separate tube, dilute the this compound:DOPE liposome suspension in serum-free medium. The optimal lipid-to-siRNA ratio should be determined, but a charge ratio of 2:1 to 5:1 (+/-) can be a starting point.

-

Combine the diluted siRNA and liposome solutions and incubate at room temperature for 15-30 minutes.

-

-

Transfection:

-

Add the siRNA-lipoplex mixture to the cells.

-

Incubate for the desired period (e.g., 24-72 hours) at 37°C.

-

-

Post-Transfection Analysis:

-

Assess the level of gene silencing by measuring the target mRNA levels (e.g., via qRT-PCR) or protein levels (e.g., via Western blot or ELISA).

-

Visualizations

Diagram 1: Experimental Workflow for Liposome Preparation

Caption: Workflow for preparing this compound:DOPE liposomes.

Diagram 2: General Transfection Workflow

Caption: General workflow for cell transfection.

Diagram 3: Signaling Pathway of Lipoplex-Mediated Transfection

Preparing DMHAPC-Chol Lipoplexes for In Vivo Gene Delivery: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols and quantitative data for the preparation and in vivo application of lipoplexes formulated with the cationic lipid DMHAPC-Chol (3β-[N-(N′,N′-dimethylaminoethane)-carbamoyl]cholesterol) and the helper lipid DOPE (1,2-dioleoyl-sn-glycero-3-phosphoethanolamine). These lipoplexes are effective non-viral vectors for the delivery of nucleic acids, such as plasmid DNA (pDNA) and small interfering RNA (siRNA), in both in vitro and in vivo settings.[1]

Overview of this compound Lipoplexes

This compound is a cationic cholesterol derivative that, when combined with a helper lipid like DOPE, forms liposomes capable of complexing with negatively charged nucleic acids to form lipoplexes.[1] DOPE is known to facilitate the endosomal escape of the nucleic acid cargo, enhancing transfection efficiency.[2] The physicochemical properties of these lipoplexes, such as particle size and zeta potential, are critical for their stability and in vivo performance.

Quantitative Data Summary

The following tables summarize key quantitative parameters for the formulation and characterization of cationic lipoplexes. While specific data for this compound lipoplexes is limited in publicly available literature, the provided data for similar cationic lipid formulations, such as DC-Chol/DOPE and DOTAP/DOPE, serve as a valuable reference for optimization.

Table 1: Physicochemical Properties of Cationic Liposomes

| Cationic Lipid | Helper Lipid | Molar Ratio (Cationic:Helper) | Hydrodynamic Diameter (nm) | Zeta Potential (mV) | Reference |

| DC-Chol | DOPE | 1:1 | 98 ± 6 | +60.0 ± 2.5 | [3] |

| DOTAP | DOPE | 1:1 | 110 ± 8 | +50.3 ± 1.6 | [3] |

Table 2: Formulation Parameters for Lipoplex Preparation

| Parameter | Recommended Range | Notes |

| Lipid Concentration | 1-20 mg/mL in organic solvent | Higher concentrations may be used depending on lipid solubility. |

| N/P Ratio | 2:1 to 10:1 | The ratio of positive charges (from the cationic lipid) to negative charges (from the nucleic acid phosphate backbone). This needs to be optimized for each cell type and application. |